Methyl 6-fluoro-5-hydroxynicotinate
Description
Methyl 6-fluoro-5-hydroxynicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a fluorine atom at position 6, a hydroxyl group at position 5, and a methyl ester at position 3.
Properties
IUPAC Name |
methyl 6-fluoro-5-hydroxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHODCQFDDBMULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-5-hydroxynicotinate typically involves the esterification of 6-fluoro-5-hydroxynicotinic acid. One common method includes the reaction of 6-fluoro-5-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoro-5-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-fluoro-5-oxonicotinic acid methyl ester.
Reduction: 6-fluoro-5-hydroxy-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-fluoro-5-hydroxynicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nicotinic acid derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-5-hydroxynicotinate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity. The compound may act by modulating enzymatic activity or interacting with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Comparative Insights
Substituent Effects on Reactivity and Polarity The hydroxyl group in the target compound (position 5) increases polarity and acidity compared to methoxy () or trifluoromethyl () analogs. This enhances solubility in polar solvents (e.g., water or ethanol) but may reduce stability under oxidative conditions .
Molecular Weight and Lipophilicity
- The target compound has the lowest molecular weight (171.13) among analogs, favoring better bioavailability in drug formulations. By contrast, Methyl 6-(hydroxy(phenyl)methyl)nicotinate (MW 243.26) exhibits reduced membrane permeability due to its bulky phenyl group .
- Chlorine and trifluoromethyl groups () significantly increase lipophilicity (logP ~2.5–3.0 inferred), making such analogs suitable for central nervous system-targeting drugs .
Synthetic Accessibility
- The hydroxyl group in the target compound may require protection (e.g., silylation or acetylation) during synthesis to prevent undesired side reactions, adding steps compared to methoxy analogs .
- Multi-substituted derivatives (e.g., ) demand regioselective synthetic strategies, increasing complexity and cost .
Applications in Pharmaceuticals
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
